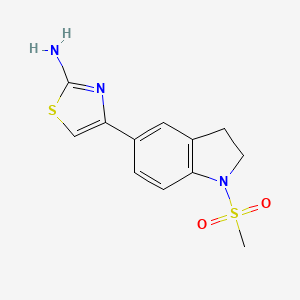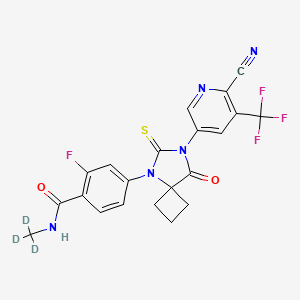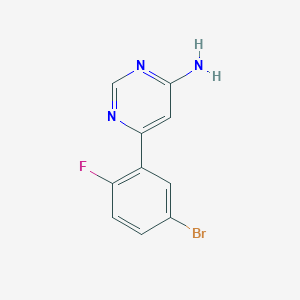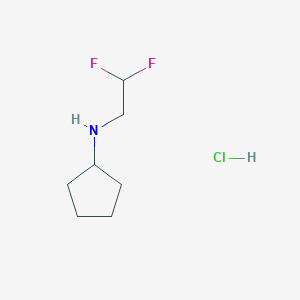![molecular formula C14H22N2O2 B15128756 N-Cyclopentyl-2-{[1-(furan-2-yl)ethyl]amino}propanamide](/img/structure/B15128756.png)
N-Cyclopentyl-2-{[1-(furan-2-yl)ethyl]amino}propanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-Cyclopentyl-2-{[1-(furan-2-yl)ethyl]amino}propanamide is a synthetic compound with the molecular formula C14H22N2O2 and a molecular weight of 250.34 g/mol.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-Cyclopentyl-2-{[1-(furan-2-yl)ethyl]amino}propanamide typically involves the reaction of cyclopentylamine with 2-{[1-(furan-2-yl)ethyl]amino}propanoyl chloride under controlled conditions. The reaction is carried out in an organic solvent, such as dichloromethane, at a temperature range of 0-5°C to ensure the stability of the reactants and the desired product. The reaction mixture is then stirred for several hours, followed by purification through column chromatography to obtain the pure compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure high yield and purity of the compound while minimizing production costs and environmental impact. The use of advanced purification techniques, such as high-performance liquid chromatography (HPLC), further enhances the quality of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
N-Cyclopentyl-2-{[1-(furan-2-yl)ethyl]amino}propanamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions with halogenating agents to form halogenated derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium at room temperature.
Reduction: Lithium aluminum hydride in anhydrous ether at reflux temperature.
Substitution: Halogenating agents such as thionyl chloride in an inert solvent like dichloromethane.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with fewer oxygen atoms.
Substitution: Halogenated derivatives with halogen atoms replacing specific functional groups.
Applications De Recherche Scientifique
N-Cyclopentyl-2-{[1-(furan-2-yl)ethyl]amino}propanamide has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases, such as cancer and neurological disorders.
Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals.
Mécanisme D'action
The mechanism of action of N-Cyclopentyl-2-{[1-(furan-2-yl)ethyl]amino}propanamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to downstream effects. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways involved are subject to ongoing research .
Comparaison Avec Des Composés Similaires
Similar Compounds
N-Cyclopentyl-2-{[1-(furan-2-yl)ethyl]amino}acetamide: Similar structure with an acetamide group instead of a propanamide group.
N-Cyclopentyl-2-{[1-(furan-2-yl)ethyl]amino}butanamide: Similar structure with a butanamide group instead of a propanamide group.
Uniqueness
N-Cyclopentyl-2-{[1-(furan-2-yl)ethyl]amino}propanamide is unique due to its specific combination of a cyclopentyl group and a furan-2-yl ethylamino group attached to a propanamide backbone. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications .
Propriétés
Formule moléculaire |
C14H22N2O2 |
|---|---|
Poids moléculaire |
250.34 g/mol |
Nom IUPAC |
N-cyclopentyl-2-[1-(furan-2-yl)ethylamino]propanamide |
InChI |
InChI=1S/C14H22N2O2/c1-10(13-8-5-9-18-13)15-11(2)14(17)16-12-6-3-4-7-12/h5,8-12,15H,3-4,6-7H2,1-2H3,(H,16,17) |
Clé InChI |
QEXOZIBIXMRAAO-UHFFFAOYSA-N |
SMILES canonique |
CC(C1=CC=CO1)NC(C)C(=O)NC2CCCC2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


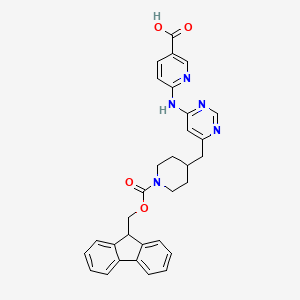
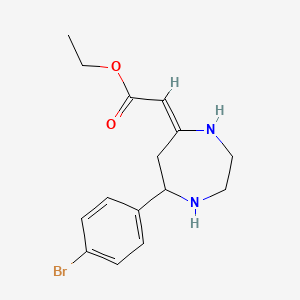
![4-amino-2-chloro-N-[3-(diethylamino)propyl]benzamide hydrochloride](/img/structure/B15128689.png)
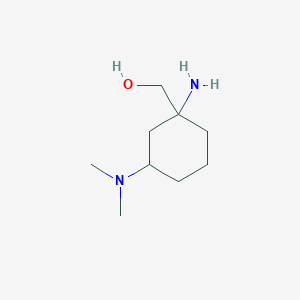
![5-[3,14-Dihydroxy-10-(hydroxymethyl)-13-methyl-1,2,3,4,5,6,7,8,9,11,12,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]pyran-2-one](/img/structure/B15128697.png)

![2-{[5-(4-chlorophenyl)-4-(4-ethoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B15128733.png)
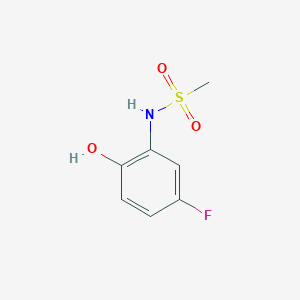
![2-{[4-(furan-2-ylmethyl)-5-(phenoxymethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetic acid](/img/structure/B15128750.png)
